molecular formula C18H17N3O2 B3022177 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide CAS No. 588692-18-6

2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide

Cat. No. B3022177
CAS RN: 588692-18-6
M. Wt: 307.3 g/mol
InChI Key: MJESMNVPNAIFRR-UHFFFAOYSA-N
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Description

The compound "2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The methoxyphenyl group attached to the quinoline core structure may influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions that can introduce various substituents into the quinoline framework. For instance, the synthesis of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines was achieved using a three-component reaction involving methylendioxyaniline, benzaldehydes, and isoeugenol . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using spectroscopic techniques such as NMR spectroscopy and X-ray diffraction. For example, the structure of a related compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was confirmed by NMR spectroscopy and single-crystal X-ray diffraction . These techniques are crucial for determining the precise arrangement of atoms within the molecule and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione was used as a starting material for multiple reactions, including alkylation and cyclization to produce different quinoline and thienoquinoline derivatives . These reactions demonstrate the versatility of quinoline compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as fluorescence, solubility, and stability, are important for their practical applications. For example, 6-methoxy-4-quinolone exhibited strong fluorescence in a wide pH range, which is beneficial for biomedical analysis . The stability of these compounds under various conditions, such as heat and light exposure, is also a critical factor for their use as reagents or therapeutic agents.

properties

IUPAC Name

2-(3-methoxyphenyl)-6-methylquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-6-7-16-14(8-11)15(18(22)21-19)10-17(20-16)12-4-3-5-13(9-12)23-2/h3-10H,19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJESMNVPNAIFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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